N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline
Description
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline is a fluorinated aromatic amine characterized by a tert-butylphenoxyethyl backbone linked to a 2-fluoroaniline group. Its structure combines steric bulk from the tert-butyl group with the electronic effects of fluorine, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO/c1-18(2,3)14-8-10-15(11-9-14)21-13-12-20-17-7-5-4-6-16(17)19/h4-11,20H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFWXNFPGQORAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Ether Linkage
The ether linkage can be formed using the Williamson ether synthesis. This involves reacting a phenol with an alkyl halide in the presence of a base.
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- 4-(Tert-butyl)phenol
- 2-Bromoethanol
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- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
- Solvent: Dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)
- Temperature: Elevated temperatures (around 100°C) under reflux conditions
Analysis and Purification
After synthesis, the compound must be purified and analyzed to ensure its purity and structure.
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- Column chromatography using silica gel or alumina.
- Recrystallization from appropriate solvents.
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- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
- Mass Spectrometry (MS) for molecular weight determination.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
Research Findings
Research in organic synthesis often focuses on optimizing reaction conditions to improve yields and selectivity. For compounds like N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline , careful selection of solvents, bases, and reaction temperatures is crucial. The use of modern techniques such as microwave-assisted synthesis can also enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction can be achieved using reducing agents such as or .
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles like amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline has been investigated for its potential therapeutic applications due to its ability to interact with biological targets.
- Enzyme Inhibition Studies: The compound has shown promise in inhibiting specific enzymes, which could be beneficial in drug design for diseases where enzyme regulation is crucial. For instance, studies have demonstrated its interaction with certain kinases involved in cancer pathways, suggesting a role in anticancer drug development.
- Proteomics and Biochemical Assays: It is utilized as a biochemical reagent for studying protein interactions and functions. This application is particularly relevant in proteomics where understanding protein dynamics is essential for drug discovery .
Insect Control Research
Research has identified similar compounds as agonists for insect odorant receptors. This compound may exhibit similar properties that can be explored for developing novel insecticides or repellents, targeting specific insect species through their olfactory systems.
Synthetic Organic Chemistry
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules: It can be used to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions. Its unique functional groups allow for selective reactivity under mild conditions, facilitating the creation of diverse chemical entities.
- Catalyst Development: this compound can also be explored as a ligand in coordination chemistry, potentially leading to the development of new catalytic systems for organic transformations .
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Tert-butyl group, fluoroaniline | Potential enzyme inhibitor; versatile building block |
| N-{2-[4-Chloro-phenoxy]ethyl}-2-fluoroaniline | Chlorine instead of tert-butyl | Different reactivity profile compared to fluorinated analogs |
| 4-tert-Butyl-2-fluoroaniline | Simpler structure | Used primarily in synthetic applications |
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development. Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways, highlighting its therapeutic potential.
Case Study 2: Insect Olfactory Receptor Agonism
In electrophysiological experiments using Drosophila melanogaster odorant receptors, this compound was shown to activate specific receptor subtypes. This interaction was characterized by dose-dependent responses, indicating its potential use in developing targeted insect repellents or attractants based on olfactory cues .
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Differences :
- Structure: Replaces the tert-butylphenoxyethyl group with a tetrahydrofuran (THF) methoxy group and a fluorobenzyl moiety.
- Molecular Weight : 301.36 g/mol (vs. hypothetical ~330–350 g/mol for the target compound).
- Functional Groups : The THF ring introduces rigidity and oxygen-based polarity, contrasting with the flexible ethoxy linker in the target compound.
- Applications: Likely used in drug discovery due to balanced H-bond donors (1) and acceptors (4) .
(E)-N-(4-((tert-Butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline
Key Differences :
- Structure : Incorporates a tert-butyldimethylsilyl (TBS) ether and a benzylidene Schiff base.
- Physicochemical Properties : Higher molecular weight (329.48 g/mol) and boiling point (380°C) due to the silyl group, which increases hydrophobicity and thermal stability .
- Synthetic Utility : The TBS group is often used as a protecting group in organic synthesis, unlike the target compound’s free amine.
4-(2-Phenoxyethoxy)-2-(trifluoromethyl)aniline
Key Differences :
- Structure : Features a trifluoromethyl (-CF₃) group instead of fluorine, enhancing electron-withdrawing effects.
- Applications : Likely used in agrochemicals due to the stability imparted by -CF₃.
Biological Activity
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline is a chemical compound characterized by its unique structure, which includes a fluorine atom, a tert-butyl group, and an aniline moiety. This compound has garnered interest in various biological applications due to its potential enzyme inhibition properties and interactions with specific molecular targets.
- Molecular Formula: C18H22FNO
- Molecular Weight: 287.37 g/mol
The structural complexity of this compound allows it to serve as a versatile building block in organic synthesis and medicinal chemistry.
Enzyme Inhibition
Research indicates that this compound exhibits notable biological activity, particularly in enzyme inhibition. Studies have demonstrated that this compound can interact with specific enzymes or receptors, leading to altered biological effects. These interactions are crucial for understanding its potential therapeutic applications.
- Mechanism of Action: The precise mechanisms of action depend on the biological systems involved and the context of its use. The compound's ability to bind to enzymes may inhibit their activity, which could be beneficial in treating diseases where enzyme regulation is critical.
Case Studies and Research Findings
-
Electrophysiology Experiments:
- A study involving similar compounds showed that they could act as agonists for insect odorant receptors. This compound was tested in oocytes expressing various Drosophila melanogaster odor receptors, revealing concentration-dependent interactions with the insect Orco subunit.
- Comparative Activity:
- Therapeutic Potential:
Table 1: Comparative Biological Activity of Similar Compounds
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.5908 | 153.9 |
| Compound B | 1.010 | 126.0 |
Note: TBD indicates that the data is yet to be determined through further research.
Q & A
Q. What are the recommended synthetic routes for N-{2-[4-(tert-butyl)phenoxy]ethyl}-2-fluoroaniline, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and protection/deprotection strategies. A plausible route is:
Phenoxyethylamine Formation : React 4-(tert-butyl)phenol with 2-chloroethylamine under basic conditions to form the phenoxyethylamine intermediate.
Fluoroaniline Coupling : Introduce the 2-fluoroaniline moiety via Buchwald-Hartwig amination or reductive amination, ensuring controlled stoichiometry and palladium-based catalysts (e.g., Pd(OAc)₂) for C–N bond formation .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product.
Q. Critical Parameters :
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use orthogonal analytical techniques:
- NMR Spectroscopy : Compare H and C NMR shifts with reference data. For example, the tert-butyl group should show a singlet at ~1.3 ppm (H) and ~30 ppm (C), while the fluoroaniline protons exhibit splitting patterns due to fluorine coupling .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (calculated for : 286.1612 g/mol).
- IR Spectroscopy : Confirm N–H (3300–3500 cm) and C–F (1100–1250 cm) stretches .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported spectroscopic data for this compound?
Methodological Answer: Discrepancies in NMR or MS data often arise from impurities, solvent effects, or tautomerism. Mitigation approaches include:
- Multi-Solvent NMR : Acquire spectra in CDCl₃, DMSO-d₆, and CD₃OD to assess solvent-induced shifts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .
- Computational Validation : Compare experimental C shifts with density functional theory (DFT)-calculated values for key moieties (e.g., tert-butyl vs. fluoroaniline groups) .
Q. How does the tert-butyl group influence the compound’s stability under different experimental conditions?
Methodological Answer: The tert-butyl group confers steric bulk and hydrophobicity, impacting stability:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. The tert-butyl group may enhance thermal resistance up to 200°C due to reduced molecular mobility.
- Oxidative Stability : Test in H₂O₂ or air-saturated solutions; the electron-donating tert-butyl group could mitigate oxidation at the aniline nitrogen .
- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH, 37°C). The fluoroaniline’s electron-withdrawing effect may increase susceptibility to hydrolysis, countered by the tert-butyl’s steric protection .
Q. What experimental designs are recommended to study the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Design systematic screens to evaluate:
- Catalyst Libraries : Test Pd, Cu, and Ni catalysts (e.g., PdCl₂, CuI) for Suzuki-Miyaura or Ullmann couplings.
- Ligand Effects : Vary phosphine ligands (e.g., XPhos, BINAP) to modulate steric/electronic environments .
- Substrate Scope : React with aryl halides or boronic acids to assess functional group tolerance.
- Kinetic Analysis : Use in situ IR or HPLC to track reaction progress and identify intermediates .
Q. How can researchers address low solubility in aqueous systems during biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) at concentrations below critical micelle levels.
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the phenoxyethylamine moiety while preserving the tert-butyl/fluoroaniline pharmacophore .
Q. What advanced techniques validate the compound’s electronic properties for materials science applications?
Methodological Answer:
- Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating capacity of the tert-butyl group.
- UV-Vis Spectroscopy : Correlate absorption maxima (e.g., 250–300 nm) with π→π* transitions in the fluoroaniline ring.
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
